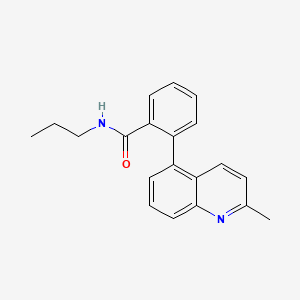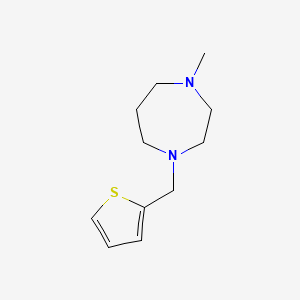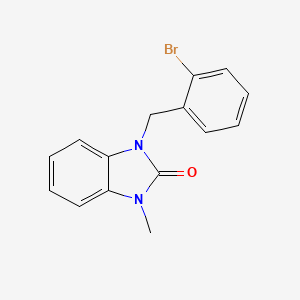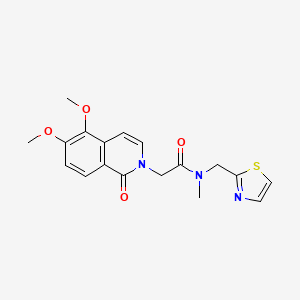![molecular formula C20H27N5O2 B5678000 (4R)-N,N-diethyl-1-(pyridin-3-ylmethyl)-4-[(1H-pyrrol-2-ylcarbonyl)amino]-L-prolinamide](/img/structure/B5678000.png)
(4R)-N,N-diethyl-1-(pyridin-3-ylmethyl)-4-[(1H-pyrrol-2-ylcarbonyl)amino]-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions that require precise control over reaction conditions to achieve the desired product. For example, the synthesis and structural investigation of novel synthesized compounds from pyridine derivatives have been described, demonstrating the complexity and the necessity of advanced techniques for characterizing these compounds (Elangovan et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to "(4R)-N,N-diethyl-1-(pyridin-3-ylmethyl)-4-[(1H-pyrrol-2-ylcarbonyl)amino]-L-prolinamide" is often elucidated using spectroscopic methods and computational studies. For instance, the structure and conformational analysis of compounds within this class have been determined by X-ray diffraction and NMR spectroscopy, highlighting the importance of these techniques in understanding the spatial arrangement of atoms within the molecule (Meskini et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often involve complex mechanisms and can lead to a variety of products depending on the conditions employed. The reactivity of these compounds can be influenced by their functional groups, leading to applications in the synthesis of other complex molecules. For example, research on multi-component tether catalysis has demonstrated the synthesis of pyridin-2-ylmethyl-substituted heterocycles through cascade reactions (Li et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are critical for their practical applications. These properties are often determined experimentally and can be influenced by the molecular structure of the compound. Studies on related compounds have employed computational methods to predict physical properties, providing valuable insights into their behavior in different environments (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, and basicity, are central to understanding how these compounds interact with other molecules. These properties are often studied through a combination of experimental and theoretical methods, allowing for the prediction of reaction outcomes and the design of new compounds with desired functionalities (Wang et al., 2005).
properties
IUPAC Name |
N-[(3R,5S)-5-(diethylcarbamoyl)-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-3-24(4-2)20(27)18-11-16(23-19(26)17-8-6-10-22-17)14-25(18)13-15-7-5-9-21-12-15/h5-10,12,16,18,22H,3-4,11,13-14H2,1-2H3,(H,23,26)/t16-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMJSCMLLSSGQO-AEFFLSMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CC(CN1CC2=CN=CC=C2)NC(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]1C[C@H](CN1CC2=CN=CC=C2)NC(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3,4-dimethoxyphenyl)-3-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-3-oxopropyl]amine hydrochloride](/img/structure/B5677917.png)
![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5677932.png)
![N-(4-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5677939.png)




![2-(dimethylamino)-2-(3-fluorophenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]acetamide](/img/structure/B5677973.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5677990.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5677996.png)
![1,5-dimethyl-4-{[methyl(2-phenylethyl)amino]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5678005.png)

![(3,5-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5678026.png)